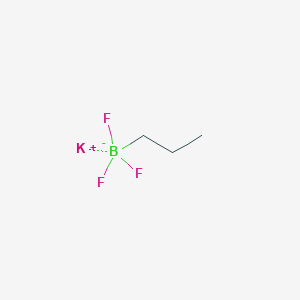

Potassium trifluoro(propyl)boranuide

描述

Potassium trifluoro(propyl)boranuide is an organoboron compound with the molecular formula C3H7BF3K. It is a member of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions . This compound is particularly valued for its role in cross-coupling reactions, which are essential in the synthesis of complex organic molecules .

准备方法

Synthetic Routes and Reaction Conditions

Potassium trifluoro(propyl)boranuide can be synthesized through several methods. One common approach involves the reaction of a boronic acid or boronate ester with potassium fluoride in the presence of a suitable solvent . This method is advantageous due to its simplicity and high yield. Another method involves the use of potassium bitartrate and a boron-containing precursor, which provides a non-etching and scalable route to the desired product .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

Potassium trifluoro(propyl)borate participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl and alkenyl electrophiles. Key reaction parameters include:

Catalyst Systems

-

PdCl₂(dppf)·CH₂Cl₂ (9 mol%) with Cs₂CO₃ (3 equiv) in THF/H₂O achieves coupling with aryl triflates and bromides .

-

Pd(OAc)₂ with sterically demanding ligands (e.g., n-BuPAd₂) improves yields for challenging substrates .

Scope and Limitations

| Electrophile Type | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Aryl triflate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 70–85 |

| Aryl bromide | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 65–80 |

| Alkenyl bromide | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 60–75 |

Secondary alkyltrifluoroborates (e.g., cyclopentyl derivatives) require RuPhos or t-Bu₃P ligands to suppress β-hydride elimination, yielding branched products (45–60%) .

Sequential Cross-Coupling for Complex Alkenes

A one-pot protocol enables the synthesis of trisubstituted alkenes:

-

Gem-dibromides react with alkenyltrifluoroborates using Pd(PPh₃)₄ (7 mol%) and Cs₂CO₃.

-

Subsequent addition of potassium trifluoro(propyl)borate furnishes trisubstituted alkenes in 85–92% yield .

Example Reaction

Functional Group Compatibility and Stability

The trifluoroborate group tolerates:

-

Epoxidation of allyltrifluoroborates without boron degradation .

-

Oxidative conditions (e.g., mCPBA, O₃) due to its electron-withdrawing nature .

Limitations :

-

Prolonged exposure to strong acids (>2 M HCl) leads to hydrolysis.

-

Steric hindrance in tert-alkyl derivatives reduces coupling efficiency .

Mechanistic Insights

Transmetalation occurs via a Pd–B intermediate , with Cs₂CO₃ facilitating base-assisted boron-to-palladium transfer. DFT studies indicate:

科学研究应用

Organic Synthesis

PTPB serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its stability and reactivity make it an excellent choice for various synthetic pathways.

Key Reactions Involving PTPB

- Suzuki-Miyaura Coupling : PTPB is utilized as a coupling partner in Suzuki-Miyaura reactions, facilitating the formation of biaryl compounds from aryl halides and boron reagents. This reaction is pivotal in synthesizing pharmaceuticals and agrochemicals .

- Nucleophilic Substitution Reactions : The trifluoromethyl group enhances the nucleophilicity of PTPB, allowing it to react effectively with electrophiles to form desired products.

Pharmaceutical Applications

PTPB has garnered attention for its potential in drug development, particularly in synthesizing biologically active molecules.

Case Study 1: Antimicrobial Activity

Research indicates that derivatives of PTPB exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus. This suggests its potential use in developing new antimicrobial agents.

Case Study 2: Cholesterol Regulation

A study explored the role of PTPB in inhibiting PCSK9, a protein involved in cholesterol metabolism. By modulating PCSK9 activity, PTPB could contribute to lowering LDL cholesterol levels, presenting a therapeutic avenue for cardiovascular diseases.

Agrochemical Applications

The compound's reactivity allows for the synthesis of agrochemicals that enhance crop protection and yield. Its ability to form stable intermediates is crucial for developing effective agricultural products.

Analytical Chemistry

In analytical chemistry, PTPB is employed for its structural properties, aiding in the synthesis of various carbamates and related compounds. Its unique molecular structure allows for specific interactions that are useful in analytical methods.

Data Table: Comparison of Boron Compounds

| Compound Name | Structure Features | Unique Properties | Applications |

|---|---|---|---|

| Potassium Trifluoro(propyl)boranuide | Trifluoromethyl group with propyl | Stable under moisture and oxidative conditions | Organic synthesis, pharmaceuticals |

| Potassium Trifluoro(neopentyl)borate | Trifluoromethyl group with neopentyl | Sterically hindered; influences reaction pathways | Cross-coupling reactions |

| Potassium Methyltrifluoroborate | Methyl group with trifluoroborate | Excellent nucleophile; used in various coupling reactions | Synthesis of biologically active compounds |

作用机制

The mechanism of action of potassium trifluoro(propyl)boranuide involves its role as a nucleophilic coupling partner in cross-coupling reactions. The compound undergoes oxidative addition to a transition metal catalyst, followed by transmetalation and reductive elimination steps, leading to the formation of the desired product . The molecular targets and pathways involved depend on the specific reaction and catalyst used.

相似化合物的比较

Similar Compounds

Potassium vinyltrifluoroborate: Another member of the potassium trifluoroborate family, used in similar cross-coupling reactions.

Potassium phenyltrifluoroborate: Known for its stability and use in the synthesis of biaryl compounds.

Uniqueness

Potassium trifluoro(propyl)boranuide is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over reaction outcomes is required .

生物活性

Potassium trifluoro(propyl)boranuide, also known as potassium trifluoro(3,3,3-trifluoropropyl)borate, is a compound of significant interest in the field of organic chemistry and medicinal applications due to its unique properties and biological activities. This article explores its biological activity, including its role in various chemical reactions, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₃H₇BF₃K

- Molecular Weight : 149.99 g/mol

- CAS Number : 897067-94-6

- Storage Conditions : Typically stored at room temperature.

The compound is characterized by the presence of trifluoroborate moieties, which enhance its stability and reactivity in various chemical environments. This stability makes it a suitable candidate for use in synthetic organic chemistry, particularly in cross-coupling reactions.

This compound acts as a versatile reagent in several chemical transformations, particularly in the Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in synthesizing various biologically active compounds. The compound's ability to function under oxidative conditions without degradation of the boron functionality is particularly noteworthy .

Therapeutic Applications

Recent studies have highlighted the potential of this compound in pharmaceutical applications:

- Inhibition of KRAS Mutations : Research indicates that compounds similar to this compound exhibit inhibitory activity against the KRAS G12D mutation, a common mutation in pancreatic cancer. These compounds may serve as a basis for developing targeted therapies for cancers associated with KRAS mutations .

- Tyrosine Kinase Inhibition : Certain derivatives of boron compounds have shown promise as tyrosine kinase inhibitors, which are vital for treating various malignancies. The modulation of kinase activity can lead to reduced tumor growth and improved patient outcomes .

Case Studies

- Suzuki-Miyaura Coupling Reactions :

- Antitumor Activity :

Data Table: Comparison of Biological Activities

属性

IUPAC Name |

potassium;trifluoro(propyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BF3.K/c1-2-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICGOEGLXMDRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897067-94-6 | |

| Record name | potassium trifluoro(propyl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。